molecular formula C10H9NO3 B8437794 3-Ethoxy-5-formyl-2-hydroxybenzonitrile

3-Ethoxy-5-formyl-2-hydroxybenzonitrile

Cat. No.: B8437794
M. Wt: 191.18 g/mol
InChI Key: WRQGEENHKRCVDH-UHFFFAOYSA-N
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Description

3-Ethoxy-5-formyl-2-hydroxybenzonitrile is a benzonitrile derivative featuring ethoxy (-OCH₂CH₃), formyl (-CHO), and hydroxyl (-OH) substituents at positions 3, 5, and 2, respectively, on the aromatic ring. This analysis leverages data from closely related benzonitrile derivatives to infer comparative characteristics.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-ethoxy-5-formyl-2-hydroxybenzonitrile

InChI

InChI=1S/C10H9NO3/c1-2-14-9-4-7(6-12)3-8(5-11)10(9)13/h3-4,6,13H,2H2,1H3

InChI Key

WRQGEENHKRCVDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C#N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
3-Acetyl-5-bromo-2-hydroxybenzonitrile C₉H₆BrNO₂ 240.05 3: Acetyl; 5: Br; 2: OH Bromine and acetyl groups enhance electrophilic reactivity
3-Bromo-5-ethoxy-4-hydroxybenzonitrile C₉H₇BrNO₂ 241.05* 3: Br; 5: Ethoxy; 4: OH Ethoxy group improves solubility; potential biological activity
5-Formyl-2-hydroxybenzonitrile C₈H₅NO₂ 147.13 5: Formyl; 2: OH Reactive formyl group facilitates condensation reactions

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (EWG) : Bromine (Br) and formyl (-CHO) groups (as in 3-Acetyl-5-bromo-2-hydroxybenzonitrile and 5-Formyl-2-hydroxybenzonitrile) increase electrophilicity, enhancing reactivity in substitution or coupling reactions .
    • Electron-Donating Groups (EDG) : Ethoxy (-OCH₂CH₃) in 3-Bromo-5-ethoxy-4-hydroxybenzonitrile improves solubility in polar solvents and may stabilize intermediates in synthesis .
  • Molecular Weight : Higher molecular weights (e.g., 240–241 g/mol) correlate with brominated analogs, while formyl-substituted derivatives are lighter (~147 g/mol).

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